molecular formula C18H16ClNO B1614104 (3-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898790-01-7

(3-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1614104
M. Wt: 297.8 g/mol
InChI Key: AMLYXFWSPUNDKP-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a chemical compound with a complex structure. It contains a chlorophenyl group, a pyrrole ring, and a phenylmethyl group. The compound’s molecular formula is C~20~H~18~ClN~2~O.





  • Synthesis Analysis

    Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.





  • Molecular Structure Analysis

    The compound’s molecular structure consists of three aromatic rings connected by a central carbon atom. The chlorophenyl group and the phenylmethyl group are attached to this central carbon. The pyrrole ring introduces heterocyclic properties.





  • Chemical Reactions Analysis

    Without specific data, it’s challenging to discuss chemical reactions involving this compound. However, its functional groups (chlorophenyl, pyrrole, and phenylmethyl) could participate in various reactions.





  • Physical And Chemical Properties Analysis

    The compound’s physical properties, such as melting point, boiling point, solubility, and stability, would need to be experimentally determined. Its chemical properties would depend on its reactivity with other compounds.




  • Scientific Research Applications

    Antiviral Activity

    • Results Summary : If similar to other indole derivatives, one might expect inhibitory activity with IC50 values in the low micromolar range against viruses like influenza A and Coxsackie B4 virus .

    Anticancer Activity

    • Results Summary : Potentially, the compound could exhibit cytotoxic effects, reducing cell viability in a dose-dependent manner .

    Anticonvulsant and Antinociceptive Activity

    • Results Summary : If the compound behaves similarly to related pyrrolidine derivatives, it might show promising ED50 values and protective index values, indicating effective seizure control and pain relief .

    Kinase Inhibition

    • Results Summary : Successful inhibition of target kinases could lead to potential applications in treating diseases like cancer .

    Anti-HIV Activity

    • Results Summary : The compound might demonstrate a promising effect in inhibiting HIV-1 replication, as indicated by molecular docking studies .

    Safety And Hazards

    As of now, there’s no available data on the safety profile or hazards associated with this compound. It’s essential to conduct toxicity studies and risk assessments.




  • Future Directions

    Future research should focus on:



    • Investigating the compound’s biological activity and potential applications.

    • Developing efficient synthetic routes.

    • Assessing its safety and environmental impact.




    properties

    IUPAC Name

    (3-chlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H16ClNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h1-8,11-12H,9-10,13H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AMLYXFWSPUNDKP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H16ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90643480
    Record name (3-Chlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90643480
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    297.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (3-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

    CAS RN

    898790-01-7
    Record name Methanone, (3-chlorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=898790-01-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (3-Chlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90643480
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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